BenchChemオンラインストアへようこそ!

4-benzyl-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide

Lipophilicity Drug-likeness ADME prediction

This compound features a unique para-benzylphenyl carbonyl extension and a 6-methoxybenzothiazole amide core, setting it apart from halogenated analogs. Its computed lipophilicity (XLogP 5.4) enhances cellular permeability, making it ideal for PAMPA-BBB, HepG2/MCF-7 antiproliferative, and mPGES-1 inhibition follow-up studies. Directly compare with the sulfamoyl analog (IC₅₀ 1.2 µM) to probe hydrophobic pocket engagement. Patent-linked scaffold (LRRK2) enables selectivity profiling versus TRPC3/6 panels. Procure now to fill critical SAR gaps in benzothiazole amide research.

Molecular Formula C22H18N2O2S
Molecular Weight 374.46
CAS No. 476284-18-1
Cat. No. B2641661
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-benzyl-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide
CAS476284-18-1
Molecular FormulaC22H18N2O2S
Molecular Weight374.46
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)CC4=CC=CC=C4
InChIInChI=1S/C22H18N2O2S/c1-26-18-11-12-19-20(14-18)27-22(23-19)24-21(25)17-9-7-16(8-10-17)13-15-5-3-2-4-6-15/h2-12,14H,13H2,1H3,(H,23,24,25)
InChIKeyBJCSSLYTLGYMQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Benzyl-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide (CAS 476284-18-1): A Structurally Differentiated Benzothiazole Amide for Targeted Screening Libraries


4-Benzyl-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide (CAS 476284-18-1) is a synthetic small-molecule benzothiazole amide featuring a 4-benzylphenyl carbonyl linked to a 6-methoxy-1,3-benzothiazol-2-amine core [1]. This compound belongs to a chemotype widely explored for kinase inhibition, antiproliferative activity, and ion-channel modulation [2]. Its specific substitution pattern—a para-benzyl group on the benzamide ring and a 6-methoxy on the benzothiazole—distinguishes it from more common halogenated or unsubstituted analogs, potentially altering lipophilicity (XLogP3-AA = 5.4) and target engagement profiles [1].

Why 4-Benzyl-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide Cannot Be Replaced by Generic Benzothiazole Amides: Evidence of Substituent-Dependent Activity Cliffs


Within the N-1,3-benzothiazol-2-ylbenzamide series, minor structural modifications cause drastic potency shifts. For example, moving from a 4-fluoro to a 5-fluoro substituent on the benzamide ring, or altering the benzothiazole substitution, can change antiproliferative IC₅₀ values by more than an order of magnitude in HepG2 and MCF-7 cells [1]. The 4-benzyl group of this compound introduces a flexible, hydrophobic extension absent in the commonly tested halogenated analogs, which may critically influence binding to hydrophobic pockets in targets such as mPGES-1, where a closely related sulfamoyl analog achieves an IC₅₀ of 1.2 µM . Generic substitution without controlled comparative data risks losing target engagement or introducing uncharacterized off-target effects.

Quantitative Differentiation Guide for 4-Benzyl-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide Relative to Key Analogs


Comparative Lipophilicity and Predicted ADME Profile vs. 4-Fluoro and 4-Chloro Benzothiazole Amide Analogs

The target compound shows a computed XLogP3-AA of 5.4, significantly higher than the 4-fluoro analog 1n (XLogP3-AA ≈ 3.2) and the 4-chloro analog 2a (XLogP3-AA ≈ 3.8) from the Corbo et al. series [1][2]. This increase of 1.6 to 2.2 log units predicts enhanced membrane permeability but also higher plasma protein binding and potentially lower aqueous solubility, guiding formulation and in vitro assay design.

Lipophilicity Drug-likeness ADME prediction

mPGES-1 Inhibitory Potential Inferred from a Close Sulfamoyl Analog

A structurally proximal analog, 4-[benzyl(methyl)sulfamoyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide, inhibits microsomal prostaglandin E synthase-1 (mPGES-1) with an IC₅₀ of 1.2 µM . The target compound retains the identical 6-methoxybenzothiazole amide scaffold but replaces the sulfamoyl group with a simpler benzyl moiety. While direct IC₅₀ data for the target compound are not publicly available, the scaffold overlap suggests potential mPGES-1 affinity, making it a candidate for follow-up profiling in prostaglandin E2 (PGE2) production assays.

mPGES-1 inflammation cancer

Antiproliferative Activity Landscape: Class-Level Potency in HepG2 and MCF-7 Cells

In a panel of 19 N-1,3-benzothiazol-2-ylbenzamides, the most potent antiproliferative compound (1k, 5-F, 3,4-F₂ substitution) inhibited HepG2 and MCF-7 cell growth by >80% at 50 µM after 48 h, while the least active analogs showed <20% inhibition [1]. The target compound's 4-benzyl-6-methoxy pattern is not represented in that set, but the steep SAR indicates that even small substituent changes dictate activity. Researchers screening for novel apoptosis inducers should directly compare this compound against the published 1k benchmark under identical MTT assay conditions to establish whether the benzyl extension enhances or diminishes potency.

Antiproliferative apoptosis oncology

High-Impact Application Scenarios for 4-Benzyl-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide in Drug Discovery and Chemical Biology


Focused Screening for mPGES-1 Inhibitors with Improved Physicochemical Profiles

Procure this compound as a follow-up candidate to the sulfamoyl analog (IC₅₀ 1.2 µM) for mPGES-1 inhibition . Its higher lipophilicity (XLogP 5.4 vs. estimated ~3.0 for the sulfamoyl analog) [1] may enhance cellular permeability, making it suitable for cell-based PGE2 suppression assays in inflammatory or colorectal cancer models.

Structure-Activity Relationship (SAR) Expansion of Benzothiazole Amide Apoptosis Inducers

Use this compound to probe the effect of a hydrophobic 4-benzyl substituent on antiproliferative activity in HepG2 and MCF-7 cells. Directly compare against the published benchmark compound 1k (>80% growth inhibition at 50 µM) to determine whether the benzyl extension improves or ablates activity, thereby filling a critical gap in the benzothiazole amide SAR landscape.

Kinase or Ion-Channel Panel Screening Exploiting the 6-Methoxybenzothiazole Scaffold

The 6-methoxybenzothiazole amide motif is a known kinase hinge-binding scaffold and has been patented for LRRK2 inhibition (US-9102591-B2) . Screen this compound against TRPC3/6 or LRRK2 panels to evaluate selectivity relative to halogenated analogs, leveraging its distinct electrostatic and steric features conferred by the para-benzyl group.

Blood-Brain Barrier Penetration Studies for CNS Disease Models

Given its elevated computed lipophilicity (XLogP 5.4) , this compound is a candidate for parallel artificial membrane permeability assay (PAMPA-BBB) or in situ brain perfusion studies, comparing against lower-logP benzothiazole amides (XLogP 3.2–3.8) [1] to validate predicted CNS penetration advantages.

Quote Request

Request a Quote for 4-benzyl-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.